N-Methyl-o-phenylenediamine dihydrochloride
Overview
Description
Crystals (from ethanol); light purple powder. (NTP, 1992)
Mechanism of Action
Target of Action
N-Methyl-1,2-benzenediamine dihydrochloride is primarily used as an intermediate in the synthesis of the antihypertensive drug Telmisartan . Telmisartan is a specific antagonist of the angiotensin II receptor subtype AT1 , which plays a crucial role in regulating blood pressure.
Mode of Action
The final product, telmisartan, binds with high affinity to the at1 receptor, blocking the binding of angiotensin ii . This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to decreased blood pressure .
Biochemical Pathways
The primary pathway affected by this compound, through its role in the synthesis of Telmisartan, is the renin-angiotensin system . By blocking the AT1 receptor, Telmisartan inhibits the downstream effects of angiotensin II, including vasoconstriction and the secretion of aldosterone . This leads to vasodilation and a reduction in fluid volume, which collectively result in lowered blood pressure .
Pharmacokinetics
The final product, telmisartan, is known to have good oral bioavailability and a long half-life, which allows for once-daily dosing .
Result of Action
The primary result of the action of N-Methyl-1,2-benzenediamine dihydrochloride, through its role in the synthesis of Telmisartan, is a reduction in blood pressure . This is achieved through the blockade of the AT1 receptor, leading to vasodilation and a reduction in fluid volume .
Action Environment
The action of N-Methyl-1,2-benzenediamine dihydrochloride, as an intermediate in drug synthesis, is primarily influenced by the conditions of the chemical reactions in which it is involved . These can include factors such as temperature, pH, and the presence of other reactants . In the body, the action of the final product, Telmisartan, can be influenced by factors such as the patient’s renal function, as well as the presence of other medications .
Biochemical Analysis
Biochemical Properties
N-Methyl-1,2-benzenediamine dihydrochloride is an acidic salt . It is generally soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions . It reacts as acids to neutralize bases
Cellular Effects
It is known that this compound is primarily used in the synthesis of pharmaceuticals , suggesting that it may have significant effects on cellular processes.
Molecular Mechanism
It is known that this compound is used in the synthesis of Telmisartan , a drug that acts as an antagonist of the angiotensin II receptor . This suggests that N-Methyl-1,2-benzenediamine dihydrochloride may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-Methyl-o-phenylenediamine dihydrochloride (NMPD) is a chemical compound with significant biological activity, particularly in pharmacological and toxicological contexts. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is an acidic salt, soluble in water, and characterized by a pH of less than 7.0. It can act as a weak acid and is known to participate in various organic reactions, although it typically does not exhibit strong oxidizing or reducing properties .
Biological Activity
1. Anticancer Properties
NMPD has been investigated for its potential anticancer effects. In a study involving female mice, the compound was administered at varying concentrations (0, 500, 1000, and 2000 ppm) over two years. The results indicated a significant increase in the incidence of liver tumors (hepatocellular carcinoma) at the highest dose, suggesting a potential carcinogenic effect .
Study | Species | Dose (ppm) | Tumor Incidence | Significance |
---|---|---|---|---|
Matsumoto et al. (2012) | Mouse | 2000 | 15/50 | P < 0.01 |
Weisburger et al. (1978) | Rat | 4000 | 5/16 | P < 0.025 |
2. Antimicrobial Activity
Research indicates that NMPD derivatives exhibit antimicrobial properties against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). A study showed that certain derivatives significantly reduced the minimum inhibitory concentration (MIC) against these pathogens, indicating enhanced antimicrobial activity compared to the parent compound .
Compound Derivative | MIC (μM) against MRSA |
---|---|
MA-HDA | 25 |
MA-DAD | 25 |
3. Photosynthetic Research
NMPD has also been shown to restore electron flow in chloroplasts inhibited by DBMIB, which is crucial for understanding photosynthetic processes . This highlights its role beyond pharmacological applications into environmental science.
The biological activity of NMPD can be attributed to several mechanisms:
- Oxidative Stress Modulation : NMPD can induce oxidative stress in cells, which may lead to apoptosis in cancer cells.
- Cell Membrane Interaction : Some studies suggest that NMPD derivatives interact with cell membranes, altering their structure and leading to cell death in tumor cells .
- Enzymatic Inhibition : NMPD may inhibit certain enzymes involved in cellular processes, contributing to its anticancer effects.
Case Studies
1. Carcinogenicity Assessment
In long-term studies on rodents, NMPD was linked to increased tumor incidence, particularly in the liver and urinary bladder. The findings from Matsumoto et al. emphasized the need for caution regarding exposure levels due to potential carcinogenic effects .
2. Antimicrobial Efficacy
A recent study evaluated various derivatives of NMPD for their antibacterial properties using Galleria mellonella as an infection model. Results showed that derivatives maintained or enhanced the antimicrobial efficacy against several bacterial strains while exhibiting low toxicity levels .
Properties
IUPAC Name |
2-N-methylbenzene-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-9-7-5-3-2-4-6(7)8;;/h2-5,9H,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEONVNYXODZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2.2ClH, C7H12Cl2N2 | |
Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20688 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025651 | |
Record name | N-Methyl-o-phenylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from ethanol); light purple powder. (NTP, 1992) | |
Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20688 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20688 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
25148-68-9 | |
Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20688 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Methyl-o-phenylenediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025148689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, N1-methyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyl-o-phenylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylbenzene-1,2-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NML5KQ540I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
376 °F (NTP, 1992) | |
Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20688 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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